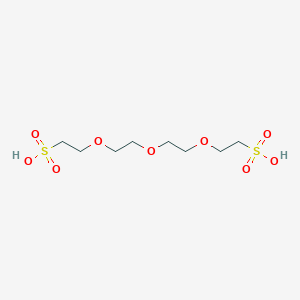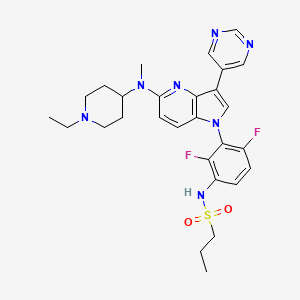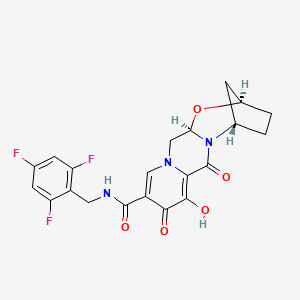
Acide bis-PEG3-sulfonique
Vue d'ensemble
Description
Bis-PEG3-sulfonic acid is a polyethylene glycol-based linker containing sulfonic acid moieties. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. It is widely used in various chemical and biological applications due to its ability to participate in esterification, halogenation, and displacement reactions .
Applications De Recherche Scientifique
Bis-PEG3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the modification of biomolecules, enhancing their solubility and stability.
Medicine: Bis-PEG3-sulfonic acid is used in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals
Mécanisme D'action
Target of Action
Bis-PEG3-sulfonic acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of Bis-PEG3-sulfonic acid, therefore, are the proteins that are intended to be degraded.
Mode of Action
Bis-PEG3-sulfonic acid, as a PEG-based PROTAC linker , connects two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the compound to bring the E3 ubiquitin ligase into close proximity with the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Bis-PEG3-sulfonic acid is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting an E3 ubiquitin ligase to a target protein, Bis-PEG3-sulfonic acid facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome .
Result of Action
The primary result of the action of Bis-PEG3-sulfonic acid is the degradation of target proteins . By facilitating the ubiquitination of these proteins, the compound leads to their breakdown by the proteasome. This can have various molecular and cellular effects, depending on the specific function of the degraded protein.
Action Environment
The action of Bis-PEG3-sulfonic acid can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s stability and efficacy, given that it contains sulfonic acid moieties . .
Analyse Biochimique
Biochemical Properties
Bis-PEG3-sulfonic acid plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with various enzymes and proteins, primarily E3 ubiquitin ligase and the target protein . The nature of these interactions is such that Bis-PEG3-sulfonic acid exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of Bis-PEG3-sulfonic acid on various types of cells and cellular processes are primarily related to its role in the synthesis of PROTACs . It influences cell function by selectively degrading target proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bis-PEG3-sulfonic acid exerts its effects at the molecular level through its role as a PROTAC linker . It binds to E3 ubiquitin ligase and the target protein, leading to the degradation of the target protein . This can result in changes in gene expression and potentially influence enzyme activation or inhibition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG3-sulfonic acid typically involves the reaction of polyethylene glycol with sulfonic acid derivativesThe reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of Bis-PEG3-sulfonic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to maintain consistent quality and efficiency. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
Types of Reactions:
Esterification: Bis-PEG3-sulfonic acid can undergo esterification reactions with alcohols, forming esters.
Halogenation: The compound can participate in halogenation reactions, where halogen atoms are introduced into the molecule.
Displacement: Bis-PEG3-sulfonic acid can undergo displacement reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Catalysts: Common catalysts include sulfuric acid and hydrochloric acid.
Solvents: Reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.
Temperature: Reaction temperatures vary depending on the specific reaction but generally range from room temperature to 100°C.
Major Products: The major products formed from these reactions include esters, halogenated derivatives, and substituted compounds, depending on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
- Bis-PEG4-sulfonic acid
- Bis-PEG2-sulfonic acid
- Bis-PEG5-sulfonic acid
Comparison: Bis-PEG3-sulfonic acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and reactivity. Compared to Bis-PEG2-sulfonic acid and Bis-PEG4-sulfonic acid, Bis-PEG3-sulfonic acid offers better solubility and stability in aqueous media, making it more suitable for certain applications .
Propriétés
IUPAC Name |
2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O9S2/c9-18(10,11)7-5-16-3-1-15-2-4-17-6-8-19(12,13)14/h1-8H2,(H,9,10,11)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAMFIBUYBWIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCS(=O)(=O)O)OCCOCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide](/img/structure/B606092.png)










![2-[4-(3,4-dihydro-2H-chromen-6-yl)-2-methylquinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B606112.png)

